molecular formula C14H19ClN4O3 B2673391 Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate CAS No. 1876767-97-3

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate

Cat. No. B2673391
CAS RN: 1876767-97-3
M. Wt: 326.78
InChI Key: WWEFTIAJTRZNOY-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H19ClN4O3 . It is a derivative of N-Boc piperazine . The compound is used as an intermediate in the synthesis of several novel organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate” include a molecular weight of 326.78 . It is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate serves as a valuable building block in medicinal chemistry. Researchers explore its derivatives for potential drug candidates. Some key applications include:

  • Antibacterial Agents : In vitro screening against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains .

Polymer Chemistry

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate contributes to polymer research:

  • Polymerization Initiators : It can be used as a termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its use as an intermediate in the synthesis of novel organic compounds. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)11(20)10-8-16-12(15)17-9-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEFTIAJTRZNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate

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